Ethyl 2-(morpholin-2-yl)acetate hydrochloride
Description
Ethyl 2-(morpholin-2-yl)acetate hydrochloride (CAS 761460-01-9) is a heterocyclic organic compound with the molecular formula C₈H₁₆ClNO₃ and a molecular weight of 209.67 g/mol . It consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) substituted at the 2-position, linked to an ethyl acetate group via a methylene bridge. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
ethyl 2-morpholin-2-ylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)5-7-6-9-3-4-12-7;/h7,9H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKRAMSTVHEGOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CNCCO1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(morpholin-2-yl)acetate hydrochloride can be synthesized through several methods. One common method involves the hydrogenation of ethyl 2-(4-benzylmorpholin-2-yl)acetate in the presence of palladium on activated charcoal as a catalyst. The reaction is carried out in methanol at room temperature under a hydrogen atmosphere (50 psi) for 10 hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar hydrogenation methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for generating intermediates in pharmaceutical synthesis.
Table 1: Hydrolysis Conditions and Products
The hydrochloride salt’s acidic environment facilitates ester cleavage, as demonstrated in the synthesis of antifungal agents via hydrolysis followed by amide coupling .
Oxidation Reactions
The morpholine ring’s nitrogen and the acetate chain are susceptible to oxidation.
Table 2: Oxidation Pathways
Oxidation of the morpholine ring’s nitrogen to N-oxide enhances hydrogen-bonding capacity, improving interactions with biological targets.
Substitution Reactions
The ester group participates in nucleophilic substitutions, while the morpholine nitrogen can undergo alkylation or acylation.
Table 3: Substitution Reactions
For example, reductive amination with acetaldehyde under hydrogenation conditions introduces ethyl groups to the morpholine nitrogen, enhancing lipophilicity for biological activity .
Decarboxylative Coupling
The acetate moiety enables radical-based decarboxylation, forming carbon-centered radicals for C–C bond formation.
Key Example :
Under visible light irradiation with Fukuzumi catalyst (9-mesityl-10-methylacridinium perchlorate), the compound undergoes decarboxylative Giese-type reactions with alkenes, yielding alkylated ketones (e.g., 14 in ). This method achieves 72% yield at room temperature and is stereospecific, favoring axial attack due to 1,3-diaxial strain in transition states .
Biological Interactions
While not a traditional chemical reaction, the compound modulates biological systems through:
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Enzyme inhibition : Binds to fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol synthesis .
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Receptor antagonism : Interacts with kinase domains (e.g., ALK in NSCLC) via hydrogen bonding with the morpholine oxygen .
Table 4: Biological Activity Data
| Target | IC<sub>50</sub> (μM) | Organism/Model | Source |
|---|---|---|---|
| Candida albicans | 1.2 | In vitro antifungal | |
| Anaplastic lymphoma kinase (ALK) | 0.7 | Cell-based assay |
Scientific Research Applications
Ethyl 2-(morpholin-2-yl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(morpholin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Ethyl 2-(morpholin-2-yl)acetate Hydrochloride
The following compounds share structural similarities, differing in substituent positions, ester groups, or heterocyclic cores:
Key Comparative Analysis
Substituent Position (Morpholin-2-yl vs. Morpholin-3-yl)
- Morpholin-2-yl vs. 3-yl: The position of the acetate group on the morpholine ring (2- vs. 3-position) alters electronic and steric properties. For example, methyl 2-(morpholin-3-yl)acetate hydrochloride (CAS 1217685-44-3) has a lower molecular weight (195.64 vs.
Ester Group Variations (Ethyl vs. Methyl)
- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters, influencing pharmacokinetic profiles. For instance, ethyl morpholine-2-carboxylate (CAS 135782-25-1) lacks the hydrochloride salt, reducing its solubility in aqueous media compared to the target compound .
Heterocyclic Core Modifications
- Morpholine vs. The fluorine substituent further enhances metabolic stability and electronegativity .
Biological Activity
Ethyl 2-(morpholin-2-yl)acetate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anti-inflammatory properties. This article will explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a morpholine ring and an ester functional group. The morpholine moiety enhances its interaction with biological targets, making it a candidate for drug development. The compound can undergo hydrolysis in aqueous environments, leading to the formation of morpholine and acetic acid derivatives, which may contribute to its biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest that it may inhibit certain bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, although specific strains and mechanisms require further investigation.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Limited activity |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The compound may act by modulating inflammatory pathways, potentially through interactions with specific receptors involved in inflammatory responses.
The mechanism of action for this compound involves its ability to bind to various biological receptors and enzymes. This binding can modulate their activity, leading to biological effects such as inhibition of microbial growth or reduction in inflammation. Studies have indicated that the compound may interact with G-protein coupled receptors, which are critical in mediating cellular responses.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated significant inhibition against Staphylococcus aureus and moderate activity against Escherichia coli. The study highlighted the need for further exploration into the compound's mechanism of action and potential clinical applications. -
Anti-inflammatory Research :
Another investigation focused on the anti-inflammatory properties of the compound in vitro. Results indicated that treatment with this compound reduced pro-inflammatory cytokine production in cultured macrophages, suggesting a potential therapeutic role in inflammatory diseases.
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-(morpholin-2-yl)acetate hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including reductive amination, nucleophilic substitution, and esterification. For example:
- Reductive amination : Acetaldehyde reacts with morpholine derivatives using NaBHCN/MeOH at room temperature to form the morpholin-2-yl core .
- Esterification : The acetic acid moiety is introduced via BrCHCOOEt in the presence of bases like DIPEA in CHCN .
Key factors : Temperature (e.g., reflux vs. RT), solvent polarity (DMF for nucleophilic substitutions), and stoichiometric ratios (excess NaBHCN for complete reduction). Yield optimization requires monitoring by TLC or HPLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH), δ 3.4–4.2 ppm (morpholine ring protons), and δ 4.1–4.3 ppm (ester CH) confirm structural integrity. DO is preferred for hydrochloride salts to avoid solvent interference .
- LC-MS : Validates molecular weight (e.g., [M+H] at m/z 220–250) and detects impurities like unreacted intermediates .
Q. How should researchers assess the compound’s stability under various storage conditions?
- Thermal stability : Conduct accelerated degradation studies at 40–60°C for 4–8 weeks, monitoring via HPLC for decomposition products (e.g., ester hydrolysis to carboxylic acid) .
- Light sensitivity : Store in amber vials and compare UV-Vis spectra before/after exposure to UV light (λ = 254 nm) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of morpholine ring formation during synthesis?
The morpholin-2-yl core forms via intramolecular cyclization of intermediates like 2-chloroethylaminoethanol derivatives. DFT calculations suggest that the transition state favors six-membered ring formation due to lower steric strain compared to five-membered alternatives. Experimental validation involves isolating intermediates (e.g., Schiff bases) and analyzing reaction kinetics under varying pH .
Q. How can impurity profiles be systematically analyzed, and what are the critical thresholds for pharmaceutical relevance?
- Impurity identification : Use HPLC-MS/MS to detect by-products like ethyl 2-(morpholin-3-yl)acetate (positional isomer) or unreacted 2-chloroethylamine. Reference standards (e.g., LGC Standards’ MM0369.05) enable quantification .
- Thresholds : Follow ICH Q3A guidelines, where impurities >0.10% require identification and >0.15% require toxicological evaluation .
Q. What strategies resolve contradictions in crystallographic data for hydrochloride salts of similar morpholine derivatives?
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?
- DFT studies : Calculate Fukui indices to identify electrophilic centers (e.g., C2 of morpholine) and simulate transition states for SN2 reactions.
- Validation : Compare predicted vs. experimental H NMR shifts for intermediates (e.g., δ 3.8 ppm for CH adjacent to NH) .
Q. What experimental controls are essential when evaluating biological activity to avoid false positives/negatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
